2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid Norepinephrine Sulfonic Acid is a derivative of Norepinephrine. Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.
Brand Name: Vulcanchem
CAS No.: 24159-36-2
VCID: VC0195450
InChI: InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14)
SMILES: C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O
Molecular Formula: C8H11NO5S
Molecular Weight: 233.24

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

CAS No.: 24159-36-2

Cat. No.: VC0195450

Molecular Formula: C8H11NO5S

Molecular Weight: 233.24

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid - 24159-36-2

Specification

CAS No. 24159-36-2
Molecular Formula C8H11NO5S
Molecular Weight 233.24
IUPAC Name 2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid
Standard InChI InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14)
SMILES C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O
Appearance Grey-Brown Solid
Melting Point >224 °C

Introduction

Chemical Identity and Nomenclature

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid is an organic compound characterized by a dihydroxyphenyl group connected to an ethane backbone that contains both an amino group and a sulfonic acid moiety. The compound is primarily identified by the following nomenclature and identifiers:

ParameterInformation
Common NameNorepinephrine Sulfonic Acid
IUPAC Name2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid
CAS Number24159-36-2
Molecular FormulaC₈H₁₁NO₅S
Molecular Weight233.24 g/mol
PubChem CID44458237
ChEMBL IDCHEMBL22352

The compound features several synonyms in scientific literature, including α-(Aminomethyl)-3,4-dihydroxy-benzenemethanesulfonic Acid and Norepinephrine Tartrate Impurity 2 .

Structural Characteristics and Physical Properties

Chemical Structure

The structure of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid consists of a 3,4-dihydroxyphenyl group attached to a carbon that bears a sulfonic acid group, with an aminomethyl group completing the molecule. The compound's structural representation can be described using the following identifiers:

Structural IdentifierValue
Standard InChIInChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14)
SMILESC1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O
InChIKeyWJIJWGIAHLTTFH-UHFFFAOYSA-N

The presence of the catechol moiety (3,4-dihydroxyphenyl group) contributes to its potential for redox activity and hydrogen bonding .

Physical Properties

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid exhibits the following physical properties:

PropertyValue
AppearanceGrey-Brown Solid
Melting Point>224 °C
XLogP3-4
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Exact Mass233.03579362 Da

The negative XLogP3 value indicates the hydrophilic nature of the compound, which is consistent with the presence of multiple polar functional groups including hydroxyl groups, an amino group, and a sulfonic acid group .

Comparison with Related Compounds

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid shares structural similarities with several related compounds that are significant in pharmaceutical and neurochemical contexts. Below is a comparative analysis:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acidC₈H₁₁NO₅S233.24 g/molBase compound
2-Amino-1-(3,4-dihydroxyphenyl)ethanoneC₈H₉NO₃167.16 g/molContains ketone instead of sulfonic acid group
(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acidC₉H₁₃NO₅S247.27 g/molContains N-methyl group (Adrenaline Impurity F)
NorepinephrineC₈H₁₁NO₃169.18 g/molContains hydroxyl group instead of sulfonic acid

Applications and Uses

Pharmaceutical Reference Standards

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid serves as an important reference standard in the pharmaceutical industry, particularly in the analysis and quality control of norepinephrine formulations. It is utilized in:

  • Analytical method development for norepinephrine products

  • Method validation (AMV) procedures

  • Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA)

  • Commercial production quality assurance of norepinephrine

Analytical Characterization

The identity and purity of 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid can be confirmed through various analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation, with characteristic signals for:

  • Aromatic protons of the dihydroxyphenyl group

  • Methylene protons adjacent to the amino group

  • Methine proton at the sulfonic acid-bearing carbon

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly employed for purity determination, typically achieving:

  • Purity specifications: >95%

  • Detection via UV absorbance, typically at wavelengths corresponding to the aromatic and catechol chromophores

  • Potential use as a system suitability marker in related substance testing for norepinephrine products

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